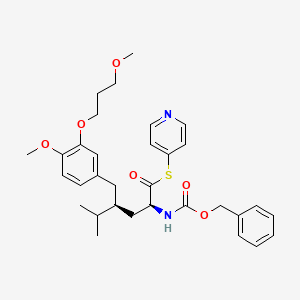
S-(pyridin-4-yl) (2S,4S)-2-(((benzyloxy)carbonyl)amino)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(pyridin-4-yl) (2S,4S)-2-(((benzyloxy)carbonyl)amino)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanethioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a benzyloxycarbonyl group, and a methoxypropoxybenzyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(pyridin-4-yl) (2S,4S)-2-(((benzyloxy)carbonyl)amino)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanethioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include pyridine, benzyloxycarbonyl chloride, and methoxypropoxybenzyl bromide. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
S-(pyridin-4-yl) (2S,4S)-2-(((benzyloxy)carbonyl)amino)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanethioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
S-(pyridin-4-yl) (2S,4S)-2-(((benzyloxy)carbonyl)amino)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanethioate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-(pyridin-4-yl) (2S,4S)-2-(((benzyloxy)carbonyl)amino)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
Compared to these similar compounds, S-(pyridin-4-yl) (2S,4S)-2-(((benzyloxy)carbonyl)amino)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanethioate is unique due to its complex structure and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C32H40N2O6S |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
S-pyridin-4-yl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanethioate |
InChI |
InChI=1S/C32H40N2O6S/c1-23(2)26(19-25-11-12-29(38-4)30(20-25)39-18-8-17-37-3)21-28(31(35)41-27-13-15-33-16-14-27)34-32(36)40-22-24-9-6-5-7-10-24/h5-7,9-16,20,23,26,28H,8,17-19,21-22H2,1-4H3,(H,34,36)/t26-,28-/m0/s1 |
Clé InChI |
YOXNOBRDFWBJFK-XCZPVHLTSA-N |
SMILES isomérique |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)SC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)SC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


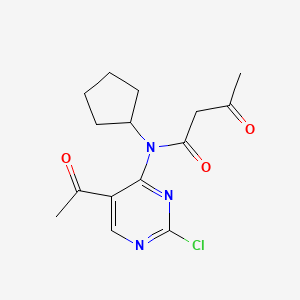
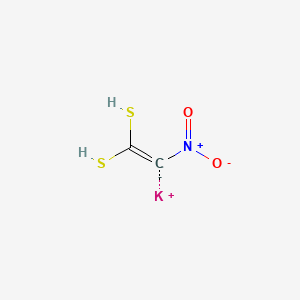
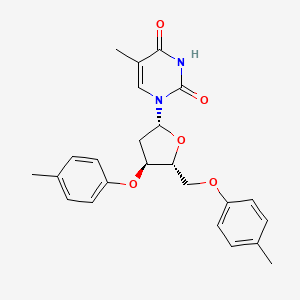
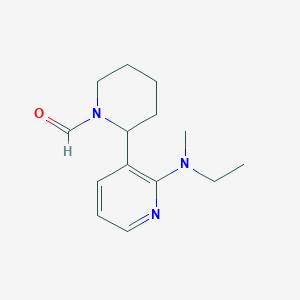
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
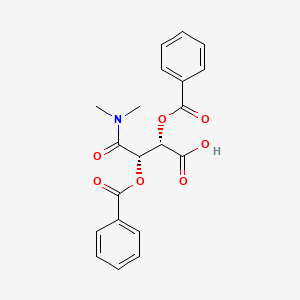
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)
![(3S,5aS,8aR)-3-((benzyloxy)methyl)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine](/img/structure/B11826324.png)

![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)
